FM-381

Description

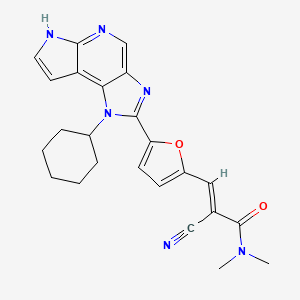

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMZWYLOARVASY-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FM-381: A Technical Guide to its Mechanism of Action as a Selective JAK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FM-381 is a potent and highly selective, covalent reversible inhibitor of Janus kinase 3 (JAK3). Its mechanism of action is centered on the specific targeting of a unique cysteine residue, Cys909, within the ATP-binding site of JAK3. This interaction leads to the effective blockade of the JAK/STAT signaling pathway, a critical cascade in immune cell development and function. This technical guide provides an in-depth overview of the core mechanism of action of FM-381, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While the primary role of FM-381 is the inhibition of JAK3-mediated signaling, this guide also explores the indirect connections between JAK3 inhibition and the regulation of apoptosis.

Core Mechanism of Action: Selective JAK3 Inhibition

FM-381 is distinguished by its potent and selective inhibition of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases that also includes JAK1, JAK2, and TYK2. The expression of JAK3 is primarily restricted to hematopoietic cells and it plays a crucial role in signaling for cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1]

The inhibitory action of FM-381 is achieved through a covalent reversible binding mechanism. It specifically targets the Cys909 residue in the ATP-binding pocket of JAK3.[2] This covalent interaction, while stable, is reversible, which can be advantageous in minimizing off-target effects.[2][3][4] The selectivity of FM-381 for JAK3 over other JAK family members is a key feature of its molecular profile.

Quantitative Data on Potency and Selectivity

The potency and selectivity of FM-381 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of FM-381 against JAK3

| Parameter | Value | Reference |

| IC50 | 127 pM | [2] |

Table 2: Selectivity of FM-381 against other JAK Family Kinases

| Kinase | Selectivity (fold vs. JAK3) | Reference |

| JAK1 | 410 | [2] |

| JAK2 | 2700 | [2] |

| TYK2 | 3600 | [2] |

Table 3: Cellular Activity of FM-381

| Assay | Cell Type | Parameter | Value | Reference |

| BRET Assay | Human CD4+ T Cells | Apparent EC50 | 100 nM | [2] |

| IL-2 Stimulated STAT5 Phosphorylation | Human CD4+ T Cells | Inhibition | Effective at 100 nM | [2] |

| IL-6 Stimulated STAT3 Signaling | Human CD4+ T Cells | Inhibition | No significant inhibition up to 1 µM | [2] |

Signaling Pathway: Inhibition of the JAK/STAT Cascade

The JAK/STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the regulation of gene expression.[5] This pathway is integral to immunity, proliferation, differentiation, and apoptosis.[5]

The binding of a cytokine to its receptor induces the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[5]

FM-381, by inhibiting JAK3, effectively blocks this signaling cascade downstream of common γ-chain cytokines. This leads to the inhibition of STAT5 phosphorylation, a key step in the signaling of cytokines like IL-2, which is crucial for T-cell proliferation and differentiation.[2]

Relationship with Apoptosis and Necroptosis

While the primary mechanism of FM-381 is the inhibition of JAK3-mediated proliferation and differentiation signals, there are indirect links between the JAK/STAT pathway and programmed cell death mechanisms like apoptosis and necroptosis.

Induction of Apoptosis

Inhibition of the JAK/STAT pathway has been shown to induce apoptosis in various cancer cells.[6] Constitutive activation of STAT3, a downstream target of JAKs, is known to inhibit apoptosis.[6] Therefore, by blocking JAK3, and subsequently STAT signaling, FM-381 may promote apoptosis in cells that are dependent on this pathway for survival. For instance, inhibition of JAK3 in anaplastic large cell lymphoma has been demonstrated to induce caspase-3-associated apoptosis.[7][8] Furthermore, mutant JAK3 has been found to repress mitochondrial apoptosis in T-cell acute lymphoblastic leukemia, and its inhibition reverses this effect.[9][10]

Connection to Necroptosis

The direct role of FM-381 in necroptosis is not well-established. However, the broader JAK/STAT pathway has been implicated in interferon-driven necroptosis.[11] Interferons can mediate necroptosis through JAK/STAT-dependent transcription.[11] It is plausible that by modulating the JAK/STAT signaling environment, JAK3 inhibition could indirectly influence necroptotic signaling, but further research is required to elucidate a specific mechanism. Some studies have also suggested a role for STAT3 in TNF-induced necroptosis.[3]

Experimental Protocols

In Vitro JAK3 Kinase Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against JAK3.

Materials:

-

Recombinant human JAK3 enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

FM-381 or test compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of FM-381 in kinase buffer.

-

In a 384-well plate, add 1 µl of the FM-381 dilution or DMSO (vehicle control).

-

Add 2 µl of a solution containing the JAK3 enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 2 µl of a solution containing the substrate and ATP in kinase buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a general procedure for measuring the engagement of FM-381 with JAK3 in living cells using the NanoBRET™ technology.

Materials:

-

HEK293 cells (or other suitable cell line)

-

JAK3-NanoLuc® fusion vector

-

Transfection reagent

-

NanoBRET™ tracer for JAK3

-

FM-381 or test compound

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

96-well white plates

-

Luminometer

Procedure:

-

Transfect HEK293 cells with the JAK3-NanoLuc® fusion vector and seed them into a 96-well plate.

-

Incubate the cells to allow for protein expression.

-

Prepare serial dilutions of FM-381.

-

Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.

-

Add the FM-381 dilutions to the wells and incubate for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.

-

Measure the BRET signal on a luminometer.

-

Calculate the IC50 value by plotting the BRET ratio against the logarithm of the inhibitor concentration.

Negative Control: FM-479

For robust experimental design, a negative control compound is essential to distinguish the specific effects of JAK3 inhibition from off-target or compound-specific effects. FM-479 is the recommended negative control for FM-381. It is structurally related to FM-381 but lacks activity against JAK3 or other kinases. When conducting experiments with FM-381, it is crucial to include a parallel treatment with FM-479 at the same concentrations to ensure that the observed effects are due to the specific inhibition of JAK3.

Conclusion

FM-381 is a powerful research tool for investigating the biological roles of JAK3. Its high potency, selectivity, and reversible covalent mechanism of action make it a valuable probe for dissecting the intricacies of the JAK/STAT signaling pathway. While its primary effect is on immune cell signaling, leading to the modulation of proliferation and differentiation, its inhibitory action on the JAK/STAT pathway can also indirectly influence cell fate decisions, including the induction of apoptosis in specific cellular contexts. Further research is warranted to fully elucidate any potential role of selective JAK3 inhibition in the regulation of necroptosis. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this selective JAK3 inhibitor.

References

- 1. longdom.org [longdom.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Necroptosis: STAT3 kills? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. cusabio.com [cusabio.com]

- 6. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Inhibition of JAK3 induces apoptosis and decreases anaplastic lymphoma kinase activity in anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JAK3 mutations and mitochondrial apoptosis resistance in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JAK3 Mutations and Mitochondrial Apoptosis Resistance in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mediators of necroptosis: from cell death to metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

The Cellular Target of FM-381: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FM-381 is a highly potent and selective chemical probe designed to investigate the cellular functions of Janus kinase 3 (JAK3). This technical guide provides a comprehensive overview of the cellular target of FM-381, its mechanism of action, and the experimental data supporting its characterization. Detailed protocols for key biochemical and cellular assays are provided to enable researchers to effectively utilize this compound in their studies.

Cellular Target: Janus Kinase 3 (JAK3)

The primary cellular target of FM-381 is Janus kinase 3 (JAK3) , a member of the Janus family of cytoplasmic tyrosine kinases, which also includes JAK1, JAK2, and TYK2. Unlike the other ubiquitously expressed JAK family members, JAK3 expression is predominantly restricted to hematopoietic cells and is crucial for immune cell development and function.[1]

FM-381 exhibits a unique mechanism of action as a covalent reversible inhibitor . It specifically targets a non-catalytic cysteine residue at position 909 (Cys909) within the ATP-binding site of JAK3.[2] This cysteine is not present in the other JAK family members, which possess a serine at the equivalent position, forming the basis for the remarkable selectivity of FM-381.[2] The interaction involves the formation of a covalent bond between the thiol group of Cys909 and an electrophilic moiety on FM-381.[1] The reversible nature of this bond contributes to its favorable safety profile by minimizing the potential for permanent off-target modifications.[3]

Quantitative Data

The potency and selectivity of FM-381 have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of FM-381 Against JAK Family Kinases

| Kinase | IC50 (pM) | Selectivity vs. JAK3 (fold) |

| JAK3 | 127 | - |

| JAK1 | 52,000 | ~410 |

| JAK2 | 346,000 | ~2700 |

| TYK2 | 459,000 | ~3600 |

| Data derived from radiometric assays.[4] |

Table 2: Cellular Activity of FM-381

| Assay | Cell Type | Parameter | Value |

| NanoBRET Target Engagement | HEK293 | Apparent EC50 | 100 nM |

| IL-2 Stimulated STAT5 Phosphorylation | Human CD4+ T Cells | Inhibition | Potent at 100 nM |

| IL-6 Stimulated STAT3 Phosphorylation | Human CD4+ T Cells | Inhibition | No significant inhibition up to 1 µM |

| Data demonstrates on-target engagement and selective inhibition of the JAK3-dependent signaling pathway in a cellular context.[4] |

Signaling Pathway and Mechanism of Action

FM-381 exerts its effect by inhibiting the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors.

JAK-STAT Signaling Pathway

Mechanism of Covalent Reversible Inhibition

Experimental Protocols

Detailed methodologies for the key assays used to characterize FM-381 are provided below.

Radiometric Kinase Assay (ProQinase™ Format)

This assay quantifies the enzymatic activity of JAK3 by measuring the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide.

Materials:

-

Recombinant human JAK3 (e.g., ProQinase™ Cat. No. 0354-0000-1)

-

Substrate peptide (e.g., TRK-C derived peptide)

-

[γ-³³P]ATP

-

Kinase reaction buffer (70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

-

FM-381 dissolved in 100% DMSO

-

Stop solution (e.g., 2% H₃PO₄)

-

Scintillation plates (e.g., ScintiPlate-96)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of FM-381 in 10% DMSO.

-

In a ScintiPlate microtiter plate, add 20 µl of kinase reaction buffer.

-

Add 5 µl of the FM-381 dilution or 10% DMSO for control wells.

-

Add 10 µl of the substrate peptide solution.

-

Add 10 µl of the recombinant JAK3 enzyme.

-

Initiate the reaction by adding 5 µl of the [γ-³³P]ATP solution.

-

Mix the plate on a shaker and incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 50 µl of 2% H₃PO₄.

-

Wash the plate three times with 200 µl of 0.9% NaCl.

-

Dry the plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each FM-381 concentration and determine the IC50 value.

NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding of FM-381 to JAK3 in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293 cells

-

JAK3-NanoLuc® Fusion Vector (e.g., Promega)

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer K-5 (Promega)

-

NanoBRET™ Nano-Glo® Substrate (Promega)

-

Extracellular NanoLuc® Inhibitor (Promega)

-

FM-381 dissolved in 100% DMSO

-

96-well white assay plates

Procedure:

-

Transfect HEK293 cells with the JAK3-NanoLuc® Fusion Vector according to the manufacturer's protocol.

-

Seed the transfected cells into 96-well white assay plates and incubate overnight.

-

Prepare serial dilutions of FM-381 in Opti-MEM.

-

Add the NanoBRET™ tracer to the cells at the recommended concentration.

-

Add the serially diluted FM-381 or vehicle control to the wells.

-

Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

-

Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

-

Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of BRET measurements.

-

Calculate the NanoBRET™ ratio and determine the EC50 value for FM-381.[5]

Cellular Assay for IL-2-Stimulated STAT5 Phosphorylation

This flow cytometry-based assay assesses the ability of FM-381 to inhibit JAK3-mediated signaling downstream of the IL-2 receptor in primary human T cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+ T cell isolation kit

-

RPMI-1640 medium + 10% FBS

-

Recombinant human IL-2

-

FM-381 dissolved in DMSO

-

Fixation buffer (e.g., Cytofix™ Buffer)

-

Permeabilization buffer (e.g., Phosflow™ Perm III Buffer)

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-pSTAT5 (Y694)

-

Flow cytometer

Procedure:

-

Isolate CD4+ T cells from human PBMCs.

-

Culture the CD4+ T cells in RPMI-1640 + 10% FBS.

-

Pre-incubate the cells with various concentrations of FM-381 or DMSO vehicle control for 1 hour at 37°C.

-

Stimulate the cells with recombinant human IL-2 (e.g., 100 ng/mL) for 15-20 minutes at 37°C.

-

Fix the cells by adding fixation buffer and incubate for 10-12 minutes at 37°C.

-

Permeabilize the cells by adding ice-cold permeabilization buffer and incubate for 8-12 minutes on ice.

-

Stain the cells with fluorochrome-conjugated anti-CD4 and anti-pSTAT5 antibodies for 45-60 minutes at room temperature in the dark.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the data on a flow cytometer and analyze the levels of pSTAT5 in the CD4+ T cell population.

Experimental Workflows

The following diagram illustrates a typical workflow for the discovery and characterization of a kinase inhibitor like FM-381.

Kinase Inhibitor Discovery and Profiling Workflow

Conclusion

FM-381 is a powerful and exquisitely selective tool for the study of JAK3 biology. Its well-defined cellular target, Cys909 of JAK3, and its covalent reversible mechanism of action make it a superior chemical probe compared to less selective, non-covalent inhibitors. The data and protocols presented in this guide are intended to facilitate its use in elucidating the specific roles of JAK3 in health and disease, and to serve as a valuable resource for researchers in the field of kinase drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.es [promega.es]

- 5. altasciences.com [altasciences.com]

An In-depth Technical Guide to the Covalent Reversible Inhibition of JAK3 by FM-381

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective Janus kinase 3 (JAK3) inhibitor, FM-381. It details the mechanism of its covalent reversible inhibition, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Covalent Reversible Inhibition

FM-381 is a chemical probe distinguished by its potent and highly selective inhibition of JAK3.[1][2][3][4][5] Its mechanism of action is rooted in a covalent reversible interaction with a unique cysteine residue, Cys909, located in the ATP-binding site of JAK3.[1][3] This targeted interaction is a key determinant of its selectivity, as other JAK family members (JAK1, JAK2, and TYK2) lack a cysteine at this position.[3] The cyano-acrylamide warhead of FM-381 acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys909. This bond formation is reversible, a feature that can potentially mitigate the risk of permanent off-target modifications and associated toxicities.[6] Furthermore, the binding of FM-381 induces a conformational change in the kinase, creating a new induced-fit binding pocket that further enhances its affinity and selectivity.[2][3]

Data Presentation: Quantitative Analysis of FM-381 Activity

The following tables summarize the key quantitative data characterizing the potency and selectivity of FM-381.

Table 1: In Vitro Potency and Selectivity of FM-381 against JAK Family Kinases

| Kinase | IC₅₀ (pM) | Selectivity vs. JAK3 (-fold) |

| JAK3 | 127 | - |

| JAK1 | 52,000 | 410 |

| JAK2 | 346,000 | 2,700 |

| TYK2 | 459,000 | 3,600 |

Data derived from radiometric assays.[1][5][7]

Table 2: Cellular Activity of FM-381

| Assay | Cell Line | Parameter | Value |

| NanoBRET Target Engagement | HeLa | Apparent EC₅₀ | 100 nM |

| IL-2 Stimulated STAT5 Phosphorylation | Human CD4+ T Cells | Inhibition | 100 nM |

| IL-6 Stimulated STAT3 Phosphorylation | Human CD4+ T Cells | No inhibition up to | 1 µM |

BRET (Bioluminescence Resonance Energy Transfer) assays measure target engagement in live cells. STAT phosphorylation assays assess downstream signaling inhibition.[1][7]

Table 3: Kinome-wide Selectivity Profile of FM-381

| Concentration | Number of Kinases Screened | Kinases with >50% Inhibition (excluding JAK3) |

| 100 nM | 410 | 0 |

| 500 nM | 410 | 11 |

Selectivity was assessed against a panel of 410 kinases.[1]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows associated with FM-381.

Caption: IL-2 mediated JAK/STAT signaling and its inhibition by FM-381.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. FM-381|FM381|JAK3 inhibitor [dcchemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. FM-381 | Structural Genomics Consortium [thesgc.org]

FM-381: An In-Depth Profile of a Selective JAK3 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of FM-381, a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3). The information presented herein is intended to equip researchers and drug development professionals with a detailed understanding of FM-381's activity against its primary target, as well as its broader interactions across the human kinome. All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental methodologies and visual representations of key workflows.

Executive Summary

FM-381 is a chemical probe that demonstrates high potency and selectivity for JAK3, a key enzyme in the JAK-STAT signaling pathway predominantly expressed in hematopoietic cells. Its selectivity is crucial for minimizing off-target effects, a critical consideration in the development of kinase inhibitors. This document outlines the quantitative measures of FM-381's selectivity, the protocols used to obtain this data, and a visual representation of the experimental workflow.

Data Presentation: Kinase Selectivity Profile of FM-381

The selectivity of FM-381 has been rigorously evaluated against its primary target family and a broad panel of human kinases. The following tables summarize the key quantitative data.

Table 1: Potency and Selectivity against JAK Family Kinases

| Kinase | IC50 (nM) | Selectivity vs. JAK3 (fold) |

| JAK3 | 0.127 [1] | - |

| JAK1 | 52[2] | 410[1] |

| JAK2 | 346[2] | 2700[1] |

| TYK2 | 459[2] | 3600[1] |

IC50 values were determined using a radiometric assay.[3]

Table 2: Broad Kinase Panel Screening Results (ProQinase - 410 Kinases)

| Concentration (nM) | Number of Hits (% Inhibition > 50%) | Observations |

| 100 | 0[2] | No significant off-target activity was detected, demonstrating high selectivity at this concentration.[2] |

| 500 | 11[1] | Moderate inhibition of 11 other kinases was observed, with residual activities below 50%.[1] |

Table 3: Bromodomain Selectivity Profile

| Target Family | Result |

| Bromodomains (BRD4, BRPF, CECR, FALZ, TAF1, BRD9) | Inactive[1] |

Experimental Protocols

The following sections detail the methodologies employed to generate the selectivity data for FM-381.

Radiometric Kinase Assay for JAK3 IC50 Determination

A radiometric assay was utilized to determine the IC50 value of FM-381 against JAK3. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.

Materials:

-

Recombinant human JAK3 enzyme

-

Peptide substrate

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

-

[γ-³³P]ATP

-

Unlabeled ATP

-

FM-381 (serially diluted)

-

Phosphocellulose filter plates

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Reaction Setup: A master mix containing the kinase reaction buffer, recombinant JAK3 enzyme, and peptide substrate is prepared.

-

Inhibitor Addition: Serial dilutions of FM-381 in DMSO are added to the wells of a microtiter plate. A DMSO-only control is included.

-

Enzyme Addition: The enzyme/substrate master mix is added to the wells containing the inhibitor.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a mix of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is at or near the Km for ATP (e.g., 10 µM).[3]

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination: The reaction is stopped by the addition of phosphoric acid.

-

Separation: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated peptide substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away using a phosphoric acid solution.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ProQinase Kinase Panel Screening (³³PanQinase™ Assay)

The broad selectivity of FM-381 was assessed using the ProQinase panel of 410 kinases. This is a radiometric assay that utilizes a filter-binding method.

Procedure:

-

Compound Preparation: FM-381 is prepared at the specified screening concentrations (100 nM and 500 nM) in 10% DMSO.

-

Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing a reaction buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT), the specific substrate, and the respective recombinant protein kinase.

-

Assay Plate Setup:

-

20 µl of the reaction buffer is added to the wells of a ScintiPlate microtiter plate.

-

5 µl of the test compound solution (or DMSO control) is added.

-

10 µl of the substrate solution is added.

-

10 µl of the recombinant protein kinase is added.

-

-

Reaction Initiation: The reaction is started by the addition of 5 µl of an ATP solution containing [³³P-γ]-ATP.

-

Incubation: The plate is mixed on a shaker and incubated for 60 minutes at 30°C.

-

Reaction Termination and Washing: The reaction is stopped by adding 50 µl of 2% H₃PO₄. The plate is then washed three times with 200 µl of 0.9% NaCl to remove unbound radiolabeled ATP.

-

Signal Detection: After drying, the plate is read in a scintillation counter to measure the amount of incorporated radioactivity.

-

Data Interpretation: The percentage of inhibition for each kinase at the tested concentrations is calculated relative to the control wells. Hits are typically defined as kinases showing inhibition greater than a certain threshold (e.g., 50%).

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the kinase selectivity profiling of FM-381.

Caption: Workflow of a radiometric kinase selectivity assay.

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of FM-381.

References

In Vitro Potency of FM-381 on JAK3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of FM-381, a selective and reversible covalent inhibitor of Janus Kinase 3 (JAK3). This document details the quantitative potency, experimental methodologies, and relevant biological pathways, presenting the information in a clear and structured format to support research and drug development efforts in immunology and oncology.

Quantitative Potency and Selectivity of FM-381

FM-381 is a highly potent inhibitor of JAK3, demonstrating picomolar affinity in enzymatic assays. Its selectivity for JAK3 over other members of the JAK family is a key attribute, minimizing off-target effects. The compound's potency has been characterized through various in vitro assays, with the key quantitative data summarized below.

| Parameter | Value | Assay Type | Notes |

| IC50 | 127 pM | Radiometric Kinase Assay | Half-maximal inhibitory concentration in a biochemical assay.[1][2][3][4][5] |

| EC50 | 100 nM | NanoBRET Cellular Assay | Half-maximal effective concentration in a cellular context, measuring target engagement.[1][3] |

| Selectivity vs. JAK1 | ~400-fold | Radiometric Kinase Assay | Demonstrates significant selectivity for JAK3 over JAK1.[1][2][3][4][5] |

| Selectivity vs. JAK2 | ~2700-fold | Radiometric Kinase Assay | Exhibits high selectivity against JAK2.[1][2][3][4][5] |

| Selectivity vs. TYK2 | ~3600-fold | Radiometric Kinase Assay | Shows substantial selectivity over TYK2.[1][2][3][4][5] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the potency of FM-381 are provided below.

Radiometric Kinase Assay for IC50 Determination

This biochemical assay directly measures the enzymatic activity of purified JAK3 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Materials:

-

Purified recombinant human JAK3 enzyme

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-33P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

FM-381 (or other test compounds) in DMSO

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of FM-381 in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, purified JAK3 enzyme, and the peptide substrate.

-

Add the diluted FM-381 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for JAK3.

-

Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP is washed away.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

-

Dry the filter plate and add a scintillant.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each FM-381 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

NanoBRET™ Target Engagement Assay for EC50 Determination

This cellular assay measures the binding of FM-381 to JAK3 within living cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293 cells

-

Plasmid encoding JAK3 fused to NanoLuc® luciferase

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer K-5 (a fluorescent ligand for JAK3)

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

FM-381 (or other test compounds) in DMSO

-

White, 96-well assay plates

-

Luminometer capable of measuring BRET signals

Procedure:

-

Transfect HEK293 cells with the JAK3-NanoLuc® fusion vector.

-

After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™.

-

Prepare serial dilutions of FM-381 in DMSO.

-

In a white 96-well plate, add the cell suspension.

-

Add the diluted FM-381 or DMSO (vehicle control) to the wells.

-

Add the NanoBRET™ Tracer K-5 to all wells. The concentration of the tracer should be optimized for the specific assay.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Calculate the percentage of inhibition for each FM-381 concentration relative to the vehicle control.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for STAT5 Phosphorylation Inhibition

This assay assesses the functional consequence of JAK3 inhibition by measuring the phosphorylation of its downstream substrate, STAT5, in response to cytokine stimulation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

Interleukin-2 (IL-2)

-

FM-381 (or other test compounds) in DMSO

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 90% methanol)

-

Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody

-

Flow cytometer

Procedure:

-

Isolate PBMCs or culture the T-cell line.

-

Starve the cells of cytokines for a period (e.g., 4-6 hours) in serum-free media.

-

Pre-incubate the cells with serial dilutions of FM-381 or DMSO (vehicle control) for 1 hour at 37°C.

-

Stimulate the cells with a pre-determined concentration of IL-2 for 15-30 minutes at 37°C.

-

Fix the cells by adding a fixation buffer.

-

Permeabilize the cells by adding a permeabilization buffer.

-

Stain the cells with the fluorochrome-conjugated anti-phospho-STAT5 antibody.

-

Wash the cells and resuspend them in a suitable buffer for flow cytometry.

-

Acquire the data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT5 signal.

-

Analyze the data to determine the percentage of cells with phosphorylated STAT5 or the median fluorescence intensity of the pSTAT5 signal.

-

Calculate the percentage of inhibition for each FM-381 concentration relative to the IL-2 stimulated control.

-

Determine the IC50 value for the inhibition of STAT5 phosphorylation.

Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

Caption: The JAK3 signaling pathway, which is initiated by cytokine binding and leads to gene transcription.

Caption: Workflow for determining the in vitro potency and selectivity of FM-381.

Caption: Reversible covalent binding mechanism of FM-381 to Cysteine 909 in the ATP binding pocket of JAK3.

References

FM-381: A Technical Guide to a Selective Chemical Probe for JAK3 Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FM-381, a potent and selective chemical probe for Janus kinase 3 (JAK3). Its unique mechanism as a covalent reversible inhibitor makes it a valuable tool for elucidating the specific functions of JAK3 in health and disease. This document summarizes its biochemical and cellular activity, details experimental protocols for its use, and provides visual representations of its mechanism of action and experimental workflows.

Introduction to FM-381

FM-381 is a highly selective and potent chemical probe for JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases.[1] JAK3 plays a crucial role in cytokine signaling, primarily in hematopoietic cells, and is a key component of the JAK/STAT signaling pathway.[1] Dysregulation of JAK3 activity has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.

What distinguishes FM-381 is its unique mechanism of action. It acts as a covalent reversible inhibitor, targeting a specific cysteine residue (Cys909) located at the gatekeeper position of JAK3.[1][2] This covalent interaction, combined with its high selectivity, allows for precise interrogation of JAK3 function with minimal off-target effects on other JAK family members (JAK1, JAK2, and TYK2).[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for FM-381, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of FM-381 against the JAK Family

| Kinase | IC50 (nM) | Selectivity vs. JAK3 (fold) |

| JAK3 | 0.127 - 0.154 | - |

| JAK1 | 52 | ~410 |

| JAK2 | 346 | ~2700 |

| TYK2 | 459 | ~3600 |

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Cellular Activity of FM-381

| Assay | Cell Type | Parameter | Value (nM) |

| NanoBRET Target Engagement | HeLa Cells | Apparent EC50 | 100 |

| IL-2 Stimulated STAT5 Phosphorylation | Human CD4+ T Cells | Effective Concentration | 100 |

| IL-6 Stimulated STAT3 Phosphorylation | Human CD4+ T Cells | No significant inhibition | up to 1000 |

Data compiled from multiple sources.[1][2][4]

Signaling Pathway and Mechanism of Action

FM-381 exerts its effect by inhibiting the JAK3-mediated phosphorylation of STAT proteins, primarily STAT5, in response to cytokine stimulation. The following diagram illustrates the canonical JAK/STAT signaling pathway and the specific point of inhibition by FM-381.

Caption: JAK/STAT signaling pathway inhibited by FM-381.

Experimental Protocols

This section provides a detailed methodology for a key cell-based assay used to characterize the activity of FM-381.

Inhibition of IL-2 Stimulated STAT5 Phosphorylation in Human CD4+ T Cells

This assay assesses the ability of FM-381 to block the JAK1/JAK3-dependent phosphorylation of STAT5 in primary human T cells stimulated with Interleukin-2 (IL-2).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+ T Cell Isolation Kit

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Recombinant Human IL-2

-

FM-381

-

Dimethyl sulfoxide (DMSO)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Isolation of CD4+ T Cells: Isolate CD4+ T cells from human PBMCs using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.

-

Cell Culture: Culture the purified CD4+ T cells in complete RPMI-1640 medium.

-

Inhibitor Treatment:

-

Cytokine Stimulation:

-

Cell Lysis:

-

After stimulation, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT5 and total STAT5 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities for phospho-STAT5 and total STAT5. Normalize the phospho-STAT5 signal to the total STAT5 signal to determine the extent of inhibition at each concentration of FM-381.

The following diagram outlines the workflow for this experimental protocol.

Caption: Workflow for STAT5 phosphorylation assay.

Conclusion

FM-381 is a powerful and selective chemical probe that enables the specific investigation of JAK3's role in cellular signaling and pathophysiology. Its well-characterized potency, selectivity, and mechanism of action, coupled with established experimental protocols, make it an indispensable tool for researchers in immunology, oncology, and drug discovery. The data and methods presented in this guide provide a solid foundation for the effective utilization of FM-381 in advancing our understanding of JAK3 biology.

References

The Crucial Role of Cysteine 909 in the Selective and Reversible Covalent Binding of FM-381 to JAK3

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide delves into the molecular interactions underpinning the high-potency and selective inhibition of Janus Kinase 3 (JAK3) by the chemical probe FM-381. We will explore the unique structural feature of JAK3, the Cysteine 909 (Cys909) residue, and its pivotal role in the covalent reversible binding mechanism of FM-381. This document provides a comprehensive overview of the quantitative binding data, detailed experimental protocols, and visual representations of the key biological and experimental processes.

Introduction: The Quest for JAK3 Selectivity

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases essential for mediating signaling from cytokine and growth factor receptors.[1] This signaling cascade, known as the JAK-STAT pathway, is fundamental to numerous cellular processes, including immunity, cell proliferation, and differentiation.[1][2][3] While other JAK family members are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, where it plays a critical role in immune cell development and function.[4] Loss-of-function mutations in JAK3 lead to Severe Combined Immunodeficiency (SCID), highlighting its indispensable role in the immune system.[4][5]

The high degree of structural conservation in the ATP-binding sites across the JAK family has made the development of isoform-selective inhibitors a significant challenge.[5][6][7][8] Such selectivity is crucial for minimizing off-target effects and improving the therapeutic window of potential drugs. FM-381 emerges as a powerful chemical probe, demonstrating exceptional selectivity for JAK3 by exploiting a unique cysteine residue, Cys909, located in its active site.[4][9][10][11]

The Uniqueness of Cys909: A Gateway to Selectivity

The key to the selective targeting of JAK3 lies in a single amino acid difference within the ATP-binding pocket. While JAK1, JAK2, and TYK2 possess a serine residue at the gatekeeper+7 position, JAK3 uniquely features a cysteine (Cys909) at this location.[5][8] The thiol group of cysteine is nucleophilic and can be targeted by inhibitors containing a suitable electrophilic group, enabling the formation of a covalent bond. This distinction provides a unique opportunity to design inhibitors that specifically and covalently bind to JAK3, achieving a level of selectivity that is difficult to obtain with traditional non-covalent inhibitors.[7]

FM-381: A Potent and Reversible Covalent Inhibitor

FM-381 is a potent, covalent reversible inhibitor of JAK3.[4][9] Its mechanism involves the formation of a covalent bond between an electrophilic moiety on the inhibitor and the thiol group of the Cys909 residue.[4][5] This interaction leads to a highly potent inhibition of JAK3's kinase activity. The "reversible" nature of this covalent bond is a key feature, contributing to a desirable safety profile by allowing the inhibitor to dissociate over time. Washout experiments have demonstrated that FM-381 has a residence time of approximately 60 minutes on the full-length JAK3 protein.[4]

Quantitative Data: Potency and Selectivity of FM-381

FM-381 exhibits picomolar potency against JAK3 and remarkable selectivity over other JAK family members and the broader kinome. The following tables summarize the key quantitative data.

| Target | IC₅₀ (nM) | Source |

| JAK3 | 0.154 | [4] |

| JAK3 | 0.127 | [9][10][11] |

| JAK3 | 12 ± 1 | [12] |

| JAK1 | 63.1 (calculated) | [4] |

| JAK2 | 416 (calculated) | [4] |

| TYK2 | 554 (calculated) | [4] |

Note: IC₅₀ values can vary slightly between different assay formats and studies.

| Selectivity Profile | Fold-Selectivity (over JAK3) | Source |

| JAK1 | ~410 | [4][9] |

| JAK2 | ~2700 | [4][9] |

| TYK2 | ~3600 | [4][9] |

| Cellular Activity | Value | Assay | Cell Line | Source |

| Apparent EC₅₀ | 100 nM | NanoBRET Target Engagement | HeLa | [4][9] |

| STAT5 Phosphorylation Blockade | 100 nM | IL-2 Stimulated pSTAT5 | Human CD4⁺ T cells | [4][9] |

| STAT6 Phosphorylation IC₅₀ (WT) | 0.18 µM | IL-4 Stimulated pSTAT6 | Mouse BMDMs | [13] |

| STAT6 Phosphorylation IC₅₀ (Cys905Ser Mutant) | 0.89 µM | IL-4 Stimulated pSTAT6 | Mouse BMDMs | [13] |

Note: The Cys905Ser mutation in murine JAK3 corresponds to the human Cys909Ser mutation. The increased IC₅₀ in the mutant cells confirms the covalent targeting of this residue.

Signaling Pathways and Experimental Visualizations

To better understand the context and methodologies, the following diagrams illustrate the core signaling pathway, the binding mechanism, and experimental workflows.

Caption: The canonical JAK-STAT signaling pathway.

Caption: Covalent reversible binding of FM-381 to Cys909 in JAK3.

Caption: Experimental workflow for STAT phosphorylation assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments cited in the characterization of FM-381.

Enzymatic Kinase Activity Assay (ELISA-based)

This protocol is adapted from procedures used to determine the potency of inhibitors against isolated kinase domains.

Objective: To determine the IC₅₀ value of FM-381 for the JAK3 enzyme.

Materials:

-

Recombinant JAK3 kinase domain.

-

Kinase reaction buffer.

-

ATP solution.

-

Synthetic polypeptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Microtiter plates pre-coated with the substrate.

-

FM-381 stock solution and serial dilutions.

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

-

HRP substrate (e.g., TMB).

-

Stop solution (e.g., H₂SO₄).

-

Plate reader.

Procedure:

-

Plate Preparation: Use microtiter plates pre-coated with the polypeptide substrate.

-

Inhibitor Addition: Add serial dilutions of FM-381 (or DMSO as a vehicle control) to the wells.

-

Kinase Reaction Initiation: Add a solution containing the JAK3 enzyme and ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Washing: Wash the plates to remove the enzyme, inhibitor, and ATP, leaving only the phosphorylated substrate bound to the plate.

-

Antibody Incubation: Add an HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

-

Washing: Wash the plates to remove unbound antibodies.

-

Detection: Add the HRP substrate (TMB) and incubate until a color change is observed.

-

Stopping the Reaction: Add a stop solution to quench the reaction.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular STAT5 Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of FM-381 to inhibit JAK3 signaling in a cellular context.[9]

Objective: To measure the inhibition of IL-2-induced STAT5 phosphorylation in human CD4⁺ T cells by FM-381.

Materials:

-

Purified human CD4⁺ T cells.

-

Cell culture medium.

-

FM-381 at various concentrations (e.g., 0, 10, 50, 100, 300 nM).

-

DMSO (vehicle control).

-

Recombinant human IL-2.

-

Lysis buffer.

-

Reagents for SDS-PAGE and Western blotting (gels, transfer membranes, buffers).

-

Primary antibodies: rabbit anti-phospho-STAT5 (Tyr694) and rabbit anti-STAT5.

-

Infrared dye-conjugated secondary antibody.

-

Infrared imaging system.

Procedure:

-

Cell Culture: Culture purified human CD4⁺ T cells under appropriate conditions.

-

Inhibitor Treatment: Aliquot equal numbers of cells into tubes and incubate for 1 hour with the desired concentrations of FM-381 or DMSO control.[9]

-

Cytokine Stimulation: Stimulate the cells by adding IL-2 for 30 minutes to activate the JAK1/JAK3 signaling pathway.[9]

-

Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer to release cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5 (as a loading control).

-

Secondary Antibody Incubation: After washing, incubate the membrane with an appropriate infrared dye-conjugated secondary antibody.

-

Visualization and Analysis: Visualize the protein bands using an infrared imaging system and quantify the band intensities to determine the ratio of pSTAT5 to total STAT5 at each inhibitor concentration.[9]

Conclusion

The selective inhibition of JAK3 by FM-381 is a prime example of structure-based drug design, successfully exploiting a unique vulnerability—the Cys909 residue—in the target's active site. The covalent reversible mechanism confers both high potency and exquisite selectivity, distinguishing it from other JAK inhibitors. The quantitative data and experimental protocols provided herein offer a comprehensive guide for researchers studying JAK3 signaling and for professionals in the field of drug development. FM-381 stands as a powerful tool to dissect the specific biological roles of JAK3 and serves as a blueprint for developing next-generation selective kinase inhibitors for autoimmune and inflammatory diseases.

References

- 1. FM-381 JAK3 inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FM-381 | Structural Genomics Consortium [thesgc.org]

- 5. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. FM-381|FM381|JAK3 inhibitor [dcchemicals.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of FM-381: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FM-381 is a highly potent and selective, covalent reversible inhibitor of Janus kinase 3 (JAK3). Its unique mechanism of targeting a non-catalytic cysteine (Cys909) in JAK3 affords exceptional selectivity over other JAK family members, making it a valuable tool for investigating JAK3-mediated signaling pathways and a promising scaffold for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of FM-381, including detailed experimental protocols and data presented in a structured format to facilitate understanding and further research.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling and immune regulation. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a multitude of inflammatory and autoimmune disorders. While several JAK inhibitors have been developed, achieving isoform selectivity remains a significant challenge due to the high homology of the ATP-binding sites across the JAK family. FM-381 was designed to overcome this hurdle by employing a covalent reversible binding mechanism that specifically targets a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, but not in other JAK isoforms. This confers remarkable selectivity and potency, making FM-381 an invaluable chemical probe for dissecting the biological functions of JAK3.

Pharmacodynamics

Mechanism of Action

FM-381 is a covalent reversible inhibitor of JAK3. It forms a covalent bond with the thiol group of the Cys909 residue within the ATP-binding pocket of JAK3. This interaction is reversible, which can be advantageous in minimizing off-target effects and potential toxicity associated with irreversible inhibitors. The covalent modification of Cys909 sterically hinders the binding of ATP, thereby inhibiting the kinase activity of JAK3 and preventing the phosphorylation of its downstream substrates, most notably the STAT proteins.

Figure 1. Signaling pathway of JAK3 inhibition by FM-381.

In Vitro Potency and Selectivity

FM-381 demonstrates exceptional potency for JAK3 with a picomolar half-maximal inhibitory concentration (IC50). Its selectivity over other JAK family members is substantial, as summarized in the table below.

| Kinase | IC50 (nM)[1][2][3] | Selectivity vs. JAK3 |

| JAK3 | 0.127 | - |

| JAK1 | 52 | ~410-fold |

| JAK2 | 346 | ~2700-fold |

| TYK2 | 459 | ~3600-fold |

Table 1: In Vitro Potency and Selectivity of FM-381 against JAK Family Kinases.

Furthermore, selectivity profiling against a broad panel of 410 kinases revealed no significant off-target inhibition at a concentration of 100 nM. At 500 nM, only weak inhibition of a small number of other kinases was observed, highlighting the remarkable specificity of FM-381.

Cellular Activity

In cellular assays, FM-381 effectively inhibits JAK3-mediated signaling. It demonstrates a half-maximal effective concentration (EC50) of 100 nM in a NanoBRET (Bioluminescence Resonance Energy Transfer) target engagement assay.[4] Consistent with its mechanism of action, FM-381 blocks the phosphorylation of STAT5 in response to IL-2 stimulation (a JAK1/JAK3-dependent process) in human CD4+ T cells.[4] In contrast, it does not inhibit IL-6-induced STAT3 phosphorylation (a JAK1/JAK2/TYK2-dependent pathway), further confirming its selectivity within a cellular context.[4]

Pharmacokinetics

In Vitro Metabolic Stability

The in vivo application of FM-381 is limited by its metabolic instability. Studies using mouse liver microsomes have been conducted to assess its metabolic fate. While specific metabolites have not been fully characterized in the available literature, the compound class to which FM-381 belongs is known to be susceptible to metabolic degradation, which restricts its systemic exposure and in vivo efficacy. This has prompted the development of more stable derivatives.

| System | Incubation Time | % Remaining |

| Mouse Liver Microsomes | 2 hours | >75% |

Table 2: In Vitro Metabolic Stability of FM-381.

In Vivo Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for FM-381, such as plasma half-life, volume of distribution, clearance, and oral bioavailability, are not extensively reported in the public domain. The focus of published research has shifted towards derivatives of FM-381 that have been specifically engineered to improve their pharmacokinetic profiles for in vivo studies. These derivatives have shown improved stability and tissue exposure.

Experimental Protocols

Radiometric Kinase Assay (for IC50 Determination)

Figure 2. Workflow for Radiometric Kinase Assay.

Methodology: The inhibitory activity of FM-381 on JAK kinases is quantified using a radiometric assay that measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide.

-

Assay Setup: Reactions are typically performed in a 96- or 384-well plate format. Each well contains the respective JAK enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP radiolabeled at the gamma phosphate position (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

-

Inhibitor Addition: FM-381 is serially diluted to various concentrations and added to the assay wells.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., phosphoric acid).

-

Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing to remove unbound ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each FM-381 concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay (for EC50 Determination)

Figure 3. Workflow for NanoBRET™ Target Engagement Assay.

Methodology: This assay measures the binding of FM-381 to JAK3 within living cells.

-

Cell Line Engineering: A cell line (e.g., HEK293) is engineered to express a fusion protein of JAK3 and NanoLuc® luciferase (the BRET donor).

-

Assay Setup: The engineered cells are plated in a multi-well format.

-

Tracer and Inhibitor Addition: A cell-permeable fluorescent tracer that binds to the ATP-binding site of JAK3 (the BRET acceptor) is added to the cells, followed by the addition of varying concentrations of FM-381.

-

Incubation: The cells are incubated to allow the tracer and inhibitor to reach equilibrium in binding to the JAK3-NanoLuc® fusion protein.

-

Signal Detection: A substrate for NanoLuc® luciferase is added, and the luminescence emission from the donor (around 460 nm) and the acceptor (around 610 nm) are measured.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The displacement of the tracer by FM-381 results in a decrease in the BRET signal. The EC50 is determined by plotting the BRET ratio against the concentration of FM-381.

Cellular STAT5 Phosphorylation Assay

Figure 4. Workflow for Cellular STAT5 Phosphorylation Assay.

Methodology: This assay assesses the ability of FM-381 to inhibit the downstream signaling of JAK3 in a cellular context.

-

Cell Culture and Treatment: Human CD4+ T cells are isolated and cultured. The cells are pre-incubated with different concentrations of FM-381.

-

Cytokine Stimulation: The cells are then stimulated with a cytokine that signals through JAK3, such as IL-2, to induce the phosphorylation of STAT5.

-

Cell Lysis: After a short incubation period, the cells are lysed to release the cellular proteins.

-

Western Blotting: The protein lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5 (as a loading control).

-

Detection: The primary antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore, and the protein bands are visualized and quantified.

-

Data Analysis: The level of pSTAT5 is normalized to the level of total STAT5 for each treatment condition. The inhibitory effect of FM-381 on STAT5 phosphorylation is then determined.

Conclusion

FM-381 is a powerful and highly selective chemical probe for studying the function of JAK3. Its covalent reversible mechanism of action provides a unique tool for researchers in the field of immunology and drug discovery. While its pharmacodynamic properties are well-characterized and demonstrate exceptional potency and selectivity, its utility in vivo is hampered by metabolic instability. Future research will likely continue to focus on leveraging the unique binding mode of FM-381 to develop structurally related compounds with improved pharmacokinetic profiles, paving the way for potential therapeutic applications in the treatment of JAK3-mediated diseases. This guide provides a foundational understanding of the key characteristics of FM-381 to support these ongoing research and development efforts.

References

- 1. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - ES [thermofisher.com]

- 4. Inherent Fluorescence Demonstrates Immunotropic Properties for Novel Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FM-381 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of FM-381, a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3). FM-381 targets a unique cysteine residue (Cys909) in the gatekeeper position of JAK3, leading to high potency and selectivity.[1][2][3] This document outlines procedures for both biochemical in vitro kinase assays to determine inhibitor potency (IC50) and cellular assays to assess the functional consequences of JAK3 inhibition in a physiological context. The provided protocols are intended to serve as a comprehensive guide for researchers utilizing FM-381 as a chemical probe to investigate JAK3 signaling and for drug development professionals evaluating novel JAK3 inhibitors.

Introduction

The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, that play a critical role in cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making them attractive therapeutic targets.[4] Unlike other JAK family members that are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key target for immunomodulatory therapies with a potentially favorable safety profile.[1]

FM-381 is a chemical probe characterized by its high potency and selectivity for JAK3. It acts as a covalent reversible inhibitor, forming a bond with Cys909.[2][3] Understanding the in vitro and cellular activity of such compounds is crucial for their application in research and drug discovery. These notes provide standardized protocols to facilitate the consistent and reliable evaluation of FM-381 and other potential JAK3 inhibitors.

Data Presentation

Table 1: In Vitro Potency and Selectivity of FM-381

| Kinase | IC50 (nM)ᵃ | Selectivity vs. JAK3 (fold) |

| JAK3 | 0.127 - 0.154 | - |

| JAK1 | 52 | ~338 - 410 |

| JAK2 | 346 | ~2247 - 2700 |

| TYK2 | 459 | ~2980 - 3600 |

ᵃIC50 values were determined using a radiometric assay.[1][5]

Table 2: Cellular Activity of FM-381

| Assay | Cell Type | Stimulus | Readout | Effective Concentration |

| BRET Assay | - | - | Apparent EC50 | 100 nM[1][2] |

| STAT5 Phosphorylation | Human CD4+ T cells | IL-2 | pSTAT5 Levels | 100 nM[2][3] |

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. FM-381 specifically inhibits JAK3, thereby blocking the signaling cascade downstream of cytokines that utilize JAK3, such as IL-2.

Caption: JAK-STAT signaling pathway and the inhibitory action of FM-381.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for FM-381 IC50 Determination (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the in vitro potency of FM-381 against JAK3 by quantifying the amount of ADP produced during the kinase reaction.

Workflow Diagram:

Caption: Workflow for the in vitro kinase assay using the ADP-Glo™ format.

Materials:

-

Recombinant human JAK3 enzyme

-

JAK3 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

FM-381

-

FM-479 (negative control)[6]

-

NIBR3049 (non-covalent control)[1]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]

-

DMSO

-

384-well white assay plates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of FM-381, FM-479, and NIBR3049 in DMSO.

-

Create a serial dilution of the inhibitors in DMSO. A common starting concentration for FM-381 is 1 µM, with 10-fold serial dilutions.[1]

-

Prepare the JAK3 enzyme, substrate, and ATP solutions in Kinase Buffer at the desired concentrations. The final ATP concentration is typically at or near the Km for the enzyme (e.g., 10 µM).[1]

-

-

Assay Setup (384-well plate):

-

Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of the JAK3 enzyme solution to all wells except the "no enzyme" control.

-

Add 2 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular Assay for Inhibition of IL-2-Induced STAT5 Phosphorylation

This protocol describes the measurement of FM-381's ability to inhibit JAK3-dependent signaling in primary human CD4+ T cells by assessing the phosphorylation of STAT5 in response to IL-2 stimulation.

Workflow Diagram:

Caption: Workflow for the cellular assay to measure inhibition of STAT5 phosphorylation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+ T Cell Isolation Kit (e.g., RosetteSep™ or MACS)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Recombinant Human IL-2

-

FM-381

-

DMSO

-

Fixation/Permeabilization Buffers (e.g., BD Cytofix/Cytoperm™)

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-phospho-STAT5 (pY694)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Isolation of CD4+ T cells:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD4+ T cells using a negative selection kit according to the manufacturer's protocol.

-

-

Cell Culture and Treatment:

-

Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium.

-

Pre-incubate the cells with various concentrations of FM-381 (e.g., 0, 10, 50, 100, 300 nM) or DMSO (vehicle control) for 1 hour at 37°C.[3]

-

-

Stimulation:

-

Stimulate the cells with recombinant human IL-2 (e.g., 100 U/mL) for 15-30 minutes at 37°C.[3]

-

-

Fixation and Permeabilization:

-

Fix the cells immediately after stimulation by adding a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

-

Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold 90% methanol) and incubating for 30 minutes on ice.

-

-

Intracellular Staining:

-

Wash the cells to remove the permeabilization buffer.

-

Stain the cells with fluorochrome-conjugated antibodies against CD4 and phospho-STAT5 (pY694) for 30-60 minutes at room temperature, protected from light.

-

-

Flow Cytometry:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the CD4+ T cell population.

-

Analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the stimulated versus unstimulated and inhibitor-treated samples.

-

Calculate the percentage of inhibition of STAT5 phosphorylation for each FM-381 concentration.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro and cellular characterization of the JAK3 inhibitor FM-381. The biochemical assay allows for the precise determination of potency and selectivity, while the cellular assay provides critical insights into the functional consequences of JAK3 inhibition in a relevant primary cell model. Adherence to these detailed methodologies will ensure high-quality, reproducible data, facilitating the use of FM-381 as a valuable tool in JAK3-related research and drug discovery.

References

- 1. ucallmlabs.com [ucallmlabs.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [en.bio-protocol.org]

- 4. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genome.ucsc.edu [genome.ucsc.edu]

- 6. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE (12-9010-42) [thermofisher.com]

Application Notes and Protocols for FM-381 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FM-381, a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3), in various cell-based assays. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the successful integration of FM-381 into your research and drug discovery workflows.

Introduction

FM-381 is a chemical probe that specifically targets a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[1][2] Its high potency and selectivity make it an invaluable tool for dissecting the role of JAK3 in cellular signaling pathways, particularly in the context of immunology, inflammation, and oncology. Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and TYK2.[3] Unlike the other ubiquitously expressed JAK family members, JAK3 expression is primarily restricted to hematopoietic cells, making it a key player in immune cell development and function.[3]

Mechanism of Action